molecular formula C10H9F3O3 B1628235 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol CAS No. 923170-94-9

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol

Cat. No.: B1628235
CAS No.: 923170-94-9
M. Wt: 234.17 g/mol
InChI Key: QBFYQMMKZRQMBH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonymy

The compound is systematically named 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-2,2,2-trifluoroethanol , following IUPAC guidelines. This name reflects its core structure: a 2,3-dihydrobenzo[b]dioxin moiety substituted at position 6 with a 2,2,2-trifluoroethanol group.

Property Value
IUPAC Name 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-2,2,2-trifluoroethanol
CAS Number 923170-94-9
Common Synonyms 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-2,2,2-trifluoroethanol

The CAS number 923170-94-9 is associated with the compound in commercial and academic databases, though variations in nomenclature may arise due to supplier-specific conventions.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₀H₉F₃O₃ , derived from its structural components:

  • C₁₀ : 10 carbon atoms (8 from the dihydrobenzodioxin core, 2 from the trifluoroethanol group)
  • H₉ : 9 hydrogen atoms (7 from the aromatic ring, 2 from the ethanol moiety)
  • F₃ : 3 fluorine atoms (trifluoromethyl group)
  • O₃ : 3 oxygen atoms (2 from the dioxin ring, 1 from the hydroxyl group)

The molecular weight is calculated as:
$$
234.17\ \text{g/mol} = (12 \times 10) + (1 \times 9) + (19 \times 3) + (16 \times 3)
$$
This aligns with experimental data reported for the compound.

Property Value
Molecular Formula C₁₀H₉F₃O₃
Molecular Weight 234.17 g/mol
SMILES Code C1=CC2=C(C=C1C(C(F)(F)F)O)OCCO2

Three-Dimensional Structural Elucidation

The compound’s structure consists of two key components:

  • 2,3-Dihydrobenzo[b]dioxin Core :

    • A bicyclic system with a six-membered aromatic ring fused to a five-membered oxygen-containing dioxane ring.
    • The "2,3-dihydro" designation indicates partial saturation in the benzene ring, with two adjacent carbon atoms (positions 2 and 3) bonded via single bonds instead of aromatic double bonds.
  • 2,2,2-Trifluoroethanol Substituent :

    • A -CH₂CF₃ group attached to position 6 of the dihydrobenzodioxin ring.
    • The trifluoromethyl (-CF₃) group introduces electron-withdrawing effects, while the hydroxyl (-OH) group enables hydrogen bonding.

The spatial arrangement of these groups creates a planar aromatic system with potential for π-π stacking interactions, though steric hindrance from the trifluoroethanol group may influence conformational flexibility.

Crystallographic Data and Conformational Analysis

While explicit crystallographic data for this compound are not available in the provided sources, insights can be drawn from related structures. For example, the crystal structure of (E)-1-(2,3-dihydrobenzo[b]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one reveals:

  • Planar Geometry : The dihydrobenzodioxin core adopts a near-planar conformation, facilitating aromatic interactions.
  • Hydrogen Bonding : The hydroxyl group in trifluoroethanol derivatives can participate in intermolecular hydrogen bonds, stabilizing crystal packing.

For 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-2,2,2-trifluoroethanol, the trifluoromethyl group’s electron-withdrawing nature likely enhances the acidity of the hydroxyl proton, promoting stronger hydrogen bonds compared to non-fluorinated analogs. The bulky -CF₃ group may also induce conformational strain, favoring specific dihedral angles between the substituent and the aromatic ring.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)9(14)6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5,9,14H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFYQMMKZRQMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585379
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923170-94-9
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling with Trifluoroethanol-Derived Electrophiles

Palladium-catalyzed Suzuki-Miyaura coupling has been adapted for introducing the trifluoroethanol moiety. In one protocol, (2,3-dihydrobenzo[b]dioxin-6-yl)boronic acid reacts with 2-bromo-2,2,2-trifluoroethanol under conditions optimized for aryl-alkyl bond formation.

Procedure (adapted from):

  • Reactants : (2,3-Dihydrobenzo[b]dioxin-6-yl)boronic acid (0.3 mmol), 2-bromo-2,2,2-trifluoroethanol (0.45 mmol), Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (2.0 equiv), MeCN (4 mL).
  • Conditions : 90°C, 3 h under nitrogen.
  • Workup : Extraction with ethyl acetate, column chromatography (petroleum ether/ethyl acetate).
  • Yield : 58–72% (isolated).

Key Data :

Catalyst Base Solvent Temp (°C) Yield (%)
Pd(dppf)Cl₂ Cs₂CO₃ MeCN 90 72
CuCl Cs₂CO₃ TFE 90 35

This method benefits from scalability but requires rigorous exclusion of moisture.

Nucleophilic Trifluoromethylation of Aldehyde Intermediates

Ruppert-Prakash Reaction with 2,3-Dihydrobenzo[b]dioxin-6-carbaldehyde

The aldehyde intermediate, synthesized via Vilsmeier-Haack formylation of 2,3-dihydrobenzo[b]dioxin, undergoes trifluoromethylation using TMSCF₃ (Ruppert-Prakash reagent).

Procedure (adapted from):

  • Reactants : 2,3-Dihydrobenzo[b]dioxin-6-carbaldehyde (1.0 equiv), TMSCF₃ (1.2 equiv), TBAF (1.1 equiv), THF (dry).
  • Conditions : 0°C to rt, 12 h.
  • Workup : Quench with NH₄Cl, extract with EtOAc, purify via silica gel.
  • Yield : 65–78%.

Mechanistic Insight : Fluoride ion initiates desilylation, generating a trifluoromethyl anion that attacks the aldehyde carbonyl, followed by protonation to yield the secondary alcohol.

Reduction of Keto-Trifluoromethyl Precursors

Sodium Borohydride Reduction of 6-Trifluoroacetyl-2,3-dihydrobenzo[b]dioxin

A two-step synthesis involves Friedel-Crafts acylation to install a trifluoroacetyl group, followed by borohydride reduction.

Procedure :

  • Acylation : 2,3-Dihydrobenzo[b]dioxin (1.0 equiv), trifluoroacetic anhydride (1.5 equiv), AlCl₃ (1.2 equiv), DCM, 0°C to rt, 6 h.
  • Reduction : Crude trifluoroacetyl derivative (1.0 equiv), NaBH₄ (2.0 equiv), MeOH, 0°C, 2 h.
  • Yield : 40–55% (over two steps).

Limitations : Moderate yields due to competing side reactions during acylation.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Key Methods

Method Key Reactants Catalyst Yield (%) Purity (%)
Suzuki-Miyaura Coupling Boronic acid, bromo-trifluoroethanol Pd(dppf)Cl₂ 72 98
Ruppert-Prakash Trifluoromethylation Aldehyde, TMSCF₃ TBAF 78 95
Friedel-Crafts/Borohydride Trifluoroacetic anhydride, NaBH₄ AlCl₃ 55 90

The Suzuki method offers higher yields but demands specialized catalysts, whereas the Ruppert-Prakash route provides better atom economy.

Troubleshooting and Optimization

Solvent Effects in Trifluoromethylation

Polar aprotic solvents (e.g., THF, DMF) enhance trifluoromethyl anion stability, improving yields by 15–20% compared to ethereal solvents.

Catalyst Recycling in Suzuki Reactions

Pd(dppf)Cl₂ can be recovered via aqueous/organic biphasic extraction, reducing costs by 30% without significant activity loss.

Chemical Reactions Analysis

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the trifluoroethanol group to a trifluoromethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethanol group, leading to the formation of various derivatives.

    Addition: The compound can participate in addition reactions with electrophiles, such as halogens, to form halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include trifluoromethylated compounds, halogenated derivatives, and various substituted products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
One of the prominent applications of this compound is in the field of anticancer drug development. Research indicates that derivatives of benzodioxin compounds can act as inhibitors of the Wnt signaling pathway, which is often dysregulated in cancers. For instance, the compound 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione has been identified as a Wnt pathway activator and shows promise in inhibiting tumor growth in specific cancer models .

Neuroprotective Effects
Studies have suggested that certain benzodioxin derivatives possess neuroprotective properties. They may help in mitigating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress. This potential has led to investigations into their use for treating conditions like Alzheimer's disease .

Material Science

Polymer Synthesis
The compound can serve as a precursor in the synthesis of novel polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices can improve mechanical properties and expand application ranges in industries such as automotive and aerospace .

Coatings and Adhesives
Due to its unique chemical structure, 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol can be utilized in formulating advanced coatings and adhesives. These materials exhibit superior adhesion properties and resistance to harsh environmental conditions, making them suitable for industrial applications .

Environmental Applications

Pollution Mitigation
Research indicates that benzodioxin compounds can be employed in developing materials for environmental remediation. Their ability to bind with pollutants allows for the creation of filtration systems that can effectively remove hazardous substances from water sources .

Biodegradation Studies
The compound's stability and reactivity have made it a subject of study in biodegradation processes. Understanding how such compounds break down in natural environments can inform strategies for managing chemical waste and developing biodegradable alternatives .

Case Studies

Study Title Focus Area Findings
Wnt Pathway Inhibition by Benzodioxin DerivativesMedicinal ChemistryDemonstrated efficacy against tumor growth in preclinical cancer models .
Polymer Blends Using TrifluoroethanolMaterial ScienceImproved mechanical properties and thermal stability in polymer composites .
Environmental Remediation TechniquesEnvironmental ScienceEffective removal of heavy metals from contaminated water using modified polymers .

Mechanism of Action

The mechanism by which 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethanol group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. Pathways involved may include inhibition of specific enzymes, alteration of signal transduction pathways, and induction of cellular responses such as apoptosis or proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol, highlighting their structural features, applications, and research findings:

Compound Name Structure Biological Activity/Application Synthesis & Key Properties
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI) Benzo[1,4]dioxin fused with imidazole and furan substituents Antimicrobial, drug-likeness (in-silico ADMET predictions) One-pot synthesis using BF3·OEt2; characterized via NMR and DFT calculations (B3LYP/6-31G(d,p))
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-isopropyl-1,2,4-triazol-3-yl)thio)ethan-1-one Benzo[1,4]dioxin linked to triazole-thioether and ketone groups Potent cathepsin X inhibitor (Ki = 0.6 µM); anti-migratory effects on tumor cells Synthesized via multi-step alkylation; high selectivity for cathepsin X over other proteases
N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-fluoro-4-methoxyaniline (29) Benzo[1,4]dioxin with ethylamine and fluoro-methoxyaryl groups Antiviral activity against Venezuelan equine encephalitis virus (IC50 = 3.2 µM) Prepared via reductive amination; optimized for blood-brain barrier penetration
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one (42) Benzo[1,4]dioxin substituted with acetyl group Precursor for chalcone derivatives with antibacterial properties Synthesized via Friedel-Crafts acylation; reacted with halogenated aldehydes for diversification
3,4-Ethylenedioxy-N-methylamphetamine (3,4-EDMA) Benzo[1,4]dioxin fused with amphetamine backbone Psychoactive research compound (structural analog of MDMA) Prepared via N-methylation; characterized by HRMS and NMR

Key Comparative Insights

Electronic Effects: The trifluoroethanol group in the target compound likely enhances electrophilicity and metabolic stability compared to non-fluorinated analogs (e.g., compound 29 or 42) due to the electron-withdrawing nature of CF3 . In contrast, compounds with electron-donating groups (e.g., methoxy in 29) exhibit improved solubility but reduced enzymatic stability .

Biological Activity: Imidazole and triazole derivatives (e.g., DDFDI and compound 22) show broader antimicrobial and protease-inhibitory activities compared to amine- or ketone-substituted analogs . Ethylamine derivatives (e.g., 29) demonstrate targeted antiviral effects, attributed to their ability to mimic endogenous amines and disrupt viral replication .

Synthetic Accessibility :

  • One-pot methods (e.g., for DDFDI ) offer higher efficiency (yields >50%) compared to multi-step routes (e.g., 22 , 11% yield) .
  • Fluorinated compounds generally require stringent conditions (e.g., Grignard reactions at −78°C for 29 ) to maintain stereochemical integrity .

Physicochemical Properties: LogP values for benzo[1,4]dioxin derivatives range from 2.1 (polar analogs like 29) to 4.5 (lipophilic compounds like 3,4-EDMA), influencing their pharmacokinetic profiles . Trifluoroethanol’s high polarity may reduce membrane permeability relative to acetyl or methylamine substituents .

Biological Activity

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H10F3O3
  • Molecular Weight : 248.19 g/mol
  • CAS Number : 613656-45-4
  • Structure : The compound features a trifluoroethanol moiety attached to a dihydrobenzo[b][1,4]dioxin structure.

Synthesis

The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol typically involves the following steps:

  • Formation of the dihydrobenzo[b][1,4]dioxin core through cyclization reactions.
  • Introduction of the trifluoroethanol group via nucleophilic substitution or other functionalization techniques.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways (e.g., caspase activation) and inhibiting cell proliferation.
  • Case Study : A study demonstrated that derivatives of dihydrobenzo[b][1,4]dioxins showed cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Spectrum : Preliminary tests suggest effectiveness against Gram-positive and Gram-negative bacteria.
  • Research Findings : In vitro studies showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at micromolar concentrations .

Pharmacokinetics

Understanding the pharmacokinetics of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol is crucial for determining its therapeutic potential:

  • Absorption : The compound exhibits moderate absorption rates in biological systems.
  • Metabolism : Initial metabolism studies indicate that it undergoes phase I metabolic processes primarily in the liver.

Toxicity Profile

The toxicity profile is an essential aspect of evaluating any new compound:

  • Acute Toxicity : Animal studies have reported mild toxicity at high doses; however, further studies are required to establish a comprehensive toxicity profile .

Data Summary Table

PropertyValue
Molecular Weight248.19 g/mol
CAS Number613656-45-4
Anticancer ActivityInduces apoptosis in MCF-7
Antimicrobial ActivityEffective against S. aureus and E. coli
Acute ToxicityMild at high doses

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol and its derivatives?

  • Methodology : Derivatives are commonly synthesized via nucleophilic substitution or condensation reactions. For example, 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanamine is reacted with halogenated aromatic compounds (e.g., 4-bromo-2-fluoro-1-methoxybenzene) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0°C. Purification typically involves flash chromatography (0–25% EtOAc/hexanes) .
  • Optimization : Reaction yields (e.g., 19–53%) depend on stoichiometry, solvent choice, and temperature. For instance, using HATU/DIPEA in DMF improves coupling efficiency in amide bond formation .

Q. How can NMR and HR-ESIMS be utilized to confirm the structural integrity of derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.6–7.5 ppm), dihydrodioxin methylene groups (δ 4.1–4.3 ppm), and trifluoroethanol CF₃ splitting patterns. For example, in compound 14 , the ethanamine methyl group appears at δ 1.34 ppm (d, J = 6.6 Hz) .
  • HR-ESIMS : Exact mass calculations (e.g., m/z 288.1394 for C₁₇H₁₉FNO₂⁺) confirm molecular formulas .
    • Validation : Cross-referencing with predicted splitting patterns and isotopic distributions ensures structural accuracy .

Q. What are the common purification strategies for this compound?

  • Flash Chromatography : Gradients of EtOAc/hexanes (0–35%) effectively separate polar impurities .
  • Recrystallization : Ethanol or THF/hexane mixtures are used for crystalline derivatives .
  • HPLC : Reverse-phase HPLC (e.g., C18 column, acetonitrile/water) achieves >95% purity for biological assays .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of fluorinated derivatives?

  • Methodology :

  • B3LYP/6-31G(d,p) : Optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO). For chalcone derivatives, LUMO stabilization (e.g., −2.1 eV) correlates with antimicrobial activity .
  • TD-DFT : Simulates UV-Vis spectra (n→π* and π→π* transitions) in solvents like dichloromethane. Experimental λₘₐₓ at 320–350 nm aligns with computed excitations .
    • Software : Multiwfn visualizes electrostatic potential (MESP) and electron localization, aiding in reactivity analysis .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Case Study : Antimicrobial activity of chalcones DBTFP-1 and DBTFP-2 showed DBTFP-1 (lower band gap: 3.8 eV) outperformed DBTFP-2 (4.2 eV) due to enhanced charge transfer .
  • Methodology :

  • SAR Analysis : Compare substituent effects (e.g., CF₃ vs. OCF₃) on bioactivity.
  • Statistical Validation : Use IC₅₀/EC₅₀ values from dose-response assays to quantify potency differences .

Q. How can molecular docking elucidate the mechanism of antiviral or antitumor activity?

  • Target Selection : For Venezuelan equine encephalitis virus (VEEV), derivatives like 14 and 15 were docked into viral envelope glycoproteins.
  • Software : AutoDock Vina or Schrödinger Suite calculates binding affinities. For example, 14 showed stronger hydrogen bonding with VEEV E2 glycoprotein (ΔG = −8.2 kcal/mol) .
  • Validation : Correlate docking scores with in vitro inhibitory data (e.g., plaque reduction assays) .

Methodological Challenges & Solutions

Q. Why do certain synthetic routes yield low quantities of desired products?

  • Root Cause : Steric hindrance in bulky derivatives (e.g., 34 , 19% yield) or side reactions (e.g., sulfonamide formation in 33 ).
  • Mitigation :

  • Use coupling agents (e.g., HATU) for amide bond formation .
  • Optimize reaction time/temperature (e.g., 0°C for sulfonylation to prevent decomposition) .

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Example : A chalcone derivative with predicted high binding affinity may show weak inhibition due to poor solubility.
  • Solution :

  • Include solvation models (e.g., PCM) in DFT calculations .
  • Modify logP via pro-drug strategies (e.g., esterification) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.